Product packaging for Sorbyl acetate(Cat. No.:CAS No. 1516-17-2)

Sorbyl acetate

Cat. No.: B072696
CAS No.: 1516-17-2
M. Wt: 140.18 g/mol
InChI Key: PXVKYPFROMBALG-VNKDHWASSA-N
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Description

Sorbyl acetate, the acetic acid ester of sorbic alcohol (2,4-hexadien-1-ol), is a versatile and valuable compound in scientific research, particularly in the fields of flavor and fragrance chemistry and polymer science. Its core structure contains a conjugated diene system, which is central to its reactivity and application value. In flavor research, this compound serves as a precursor or a reference standard for studying the synthesis and sensory properties of fruity esters, contributing to the understanding of structure-activity relationships in aroma compounds. More significantly, its primary research utility lies in its role as a Michael acceptor and a diene in Diels-Alder reactions. The electron-deficient diene system readily undergoes nucleophilic addition (Michael addition) and cycloaddition reactions, making it a valuable building block for the synthesis of complex organic molecules and functional polymers. Researchers utilize this compound to create novel polymers with specific properties, study polymerization mechanisms, and develop new materials for applications ranging from specialty coatings to hydrogels. This compound provides a robust model for investigating reaction kinetics and the formation of carbon-carbon bonds in organic synthesis. Handling requires appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B072696 Sorbyl acetate CAS No. 1516-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] acetate
Source PubChem
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InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+
Source PubChem
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InChI Key

PXVKYPFROMBALG-VNKDHWASSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/COC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID701283446
Record name (2E,4E)-2,4-Hexadienyl acetate
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Molecular Weight

140.18 g/mol
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Physical Description

Colourless liquid; Powerful, sweet, pineapple aroma
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 20.00 mm Hg
Record name 2,4-Hexadienyl acetate
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.928-0.932
Record name 2,4-Hexadienyl acetate
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CAS No.

57006-69-6, 1516-17-2
Record name 2,4-Hexadien-1-ol, 1-acetate, (2E,4E)-
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Record name 2,4-Hexadien-1-ol, 1-acetate
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Record name (2E,4E)-2,4-Hexadienyl acetate
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Record name Hexa-2,4-dienyl acetate
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Record name SORBYL ACETATE
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Record name 2,4-Hexadienyl acetate
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Synthesis and Reaction Mechanisms of Sorbyl Acetate

Established Synthetic Routes for Sorbyl Acetate (B1210297)

Several methods have been developed for the synthesis of sorbyl acetate, each with distinct starting materials, reaction conditions, and yields.

Acylation of 2,4-Hexadienol with Acetic Anhydride (B1165640)

A primary and straightforward method for producing this compound is the acylation of 2,4-hexadienol, also known as sorbyl alcohol. vulcanchem.comgoogle.com This reaction typically involves treating sorbyl alcohol with acetic anhydride. google.com The process can be catalyzed by a base, such as pyridine, to facilitate the esterification. To achieve high conversion rates, the reaction is often carried out at elevated temperatures, for instance, between 60-80°C for several hours, which can lead to yields greater than 90%.

A laboratory-scale synthesis involves the reduction of methyl sorbate (B1223678) with lithium aluminum hydride to produce sorbyl alcohol, which is then acetylated without further purification. unive.it

Reductive Acylation from Sorbyl Aldehyde

An alternative pathway to this compound begins with sorbyl aldehyde (2,4-hexadienal). vulcanchem.com This route involves a two-step process: the reduction of the aldehyde to sorbyl alcohol, followed by acetylation. The initial step, the synthesis of sorbyl aldehyde itself, can be achieved through an aldol (B89426) condensation of acetaldehyde (B116499) and crotonaldehyde (B89634), though this can have low isolation efficiency, around 17%. google.com

The subsequent reduction of sorbyl aldehyde to sorbyl alcohol is commonly accomplished using sodium borohydride (B1222165) in a solvent like ethanol (B145695), a reaction that can achieve a high yield of 86%. google.com Following the reduction, the resulting sorbyl alcohol is acetylated with acetic anhydride to yield this compound. This method is noted for minimizing side reactions like the isomerization of the conjugated diene system.

Acetylation of Sorbyl Alcohol

The direct acetylation of sorbyl alcohol is a common method for synthesizing this compound. smolecule.com This process involves the reaction of sorbyl alcohol with an acetylating agent such as acetic anhydride or acetic acid, often in the presence of an acid catalyst. smolecule.com One specific protocol uses acetic anhydride with catalytic sodium acetate at temperatures between 60–80°C for 4–6 hours, resulting in a conversion rate of over 90%.

Acylation-Isomerization Approach via 1,4-Hexadien-3-ol (B1175433)

A notable synthetic strategy involves the acylation and isomerization of 1,4-hexadien-3-ol. google.com This precursor can be synthesized in high yield (84%) from the reaction of crotonaldehyde with vinyl magnesium chloride in tetrahydrofuran (B95107) (THF).

Table 1: Synthesis of 1,4-Hexadien-3-ol

ParameterValue
Crotonaldehyde Input4.0 mol
SolventTetrahydrofuran (THF)
Reaction Time12–16 hours
Distillation Conditions73°C, 60 Torr
Yield84%

Table 2: Isomer Distribution and Yield in Acylation-Isomerization

ConditionIsomer Ratio (5-acetoxy-1,3-hexadiene : this compound)Overall Yield
120°C, 6 hours1:260–70%

Synthesis from 4-Propenyl-1,3-dioxane

A less common but viable route to hexenols, which are precursors to their acetates, involves 4-propenyl-1,3-dioxane. This compound can be prepared through a Prins reaction between formaldehyde (B43269) and 1,3-pentadiene. perfumerflavorist.com Subsequent hydrogenation and acetolysis in an acidic medium can yield a mixture of cis- and trans-hex-3-en-1-ols, which can then be acetylated. perfumerflavorist.com

Mechanistic Investigations of this compound Formation

The formation of this compound, particularly through the acylation-isomerization of 1,4-hexadien-3-ol, involves interesting mechanistic aspects. The reaction proceeds through the initial formation of 1,4-hexadien-3-yl acetate. google.com Under thermal conditions in the presence of acetic acid and an alkali acetate, this intermediate undergoes an isomerization to form the more stable, conjugated this compound. google.com

The shift in the isomer ratio from the undesired 5-acetoxy-1,3-hexadiene to this compound at higher temperatures suggests a thermodynamically controlled equilibrium. google.com The conjugated diene system in this compound is more stable than the isolated diene system in the 5-acetoxy isomer, driving the reaction towards the formation of the former at elevated temperatures.

In enzymatic systems, the formation of a "sorbyl-coenzyme A" intermediate has been suggested. tandfonline.comoup.com This indicates that in biological contexts, the sorbyl moiety can be activated and transferred in a manner analogous to acetyl-coenzyme A. tandfonline.comoup.com While not a direct synthesis of this compound, this provides insight into the biochemical reactivity of the sorbyl group.

Further mechanistic studies on related reactions, such as the reductive elimination of allylic substituents, highlight the stereoselective nature of reactions involving allylic systems, which is relevant to controlling the geometry of the double bonds in this compound. sci-hub.se

Role of Solvents and Catalysts in Synthesis Efficiency

The efficient synthesis of this compound is highly dependent on the judicious selection of solvents and catalysts, which influence reaction rates, yields, and the minimization of side reactions. One prominent industrial method involves the acetylation and concurrent isomerization of 1,4-hexadien-3-ol. google.com In this process, glacial acetic acid serves a dual function, acting as both the acetylating agent and the solvent. google.com The choice of catalyst is crucial; alkali acetates, particularly sodium acetate, are employed as Brønsted acid catalysts. google.com Research indicates that the ratio of solvent to catalyst is a key parameter for optimization. A weight ratio of 4:1 of glacial acetic acid to sodium acetate has been shown to maximize reaction efficiency while mitigating undesirable side reactions such as diene polymerization. google.com

Another synthetic route begins with the reduction of sorbyl aldehyde. In this pathway, ethanol is a common solvent for the reduction step using sodium borohydride. The subsequent acetylation of the resulting sorbyl alcohol (2,4-hexadienol) typically utilizes acetic anhydride with catalytic sodium acetate.

Catalysts also play a pivotal role in the isomerization steps required in certain synthetic strategies. For instance, the conversion of 1,4-hexadienyl-3-acetate to this compound can be achieved using palladium (Pd⁰) complexes. google.com Platinum(IV) salts have also been investigated for this isomerization, although they may lead to a mixture of products. google.com The table below summarizes the conditions for the industrially favored acetylation-isomerization process.

ParameterValueSource(s)
Starting Material1,4-Hexadien-3-ol google.com
Solvent/ReagentGlacial Acetic Acid google.com
CatalystSodium Acetate google.com
Temperature80–125°C google.com
Reaction Time6–8 hours
Catalyst Loading~20-25 wt% NaOAc

Kinetic and Thermodynamic Aspects of Esterification

The synthesis of this compound is a classic esterification reaction, the kinetics and thermodynamics of which are governed by fundamental principles. Esterification is typically a reversible and exothermic process. uobaghdad.edu.iqmdpi.com The general kinetics for the esterification of an alcohol with a carboxylic acid can be described by a second-order model, considering both the forward and backward reactions. redalyc.org

Several factors influence the reaction kinetics:

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction, allowing equilibrium to be reached more quickly. mdpi.comredalyc.org For the acetylation of sorbyl alcohol, temperatures in the range of 60-80°C are employed, leading to over 90% conversion in 4-6 hours. In the acetylation and isomerization of 1,4-hexadien-3-ol, higher temperatures of 80-125°C are used. google.com

Catalyst Concentration: The rate of esterification is significantly enhanced by the presence of an acid catalyst. Studies on similar esterification reactions show a direct relationship between catalyst concentration and the reaction rate constant. uctm.edu

Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol or the carboxylic acid) can shift the equilibrium towards the product side, increasing the final conversion. dergipark.org.tr

From a thermodynamic perspective, the negative enthalpy change (ΔH) for exothermic esterification reactions implies that lower temperatures would favor a higher equilibrium constant (K). redalyc.org However, the slow reaction rates at low temperatures necessitate a compromise, using moderately elevated temperatures to achieve a reasonable reaction rate without excessively compromising the equilibrium position. mdpi.com Kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models are often applied to describe the kinetics of heterogeneously catalyzed esterification, providing insights into the reaction mechanism, such as whether it is controlled by surface reactions. mdpi.comresearchgate.net

Stereochemical Control in this compound Synthesis

A critical aspect of this compound synthesis is controlling the stereochemistry of the conjugated diene system to obtain the desired (2E,4E) isomer. This specific configuration is crucial for its subsequent use in stereoselective reactions. researchgate.net

Different synthetic routes offer varying degrees of stereochemical control. The method involving the acetylation and thermal isomerization of 1,4-hexadien-3-ol in glacial acetic acid and sodium acetate is effective but yields a product mixture. google.com Gas chromatographic and ¹³C-NMR analysis have shown that the this compound produced consists of approximately 90% of the desired (2E,4E)-isomer and 10% of the (2E,4Z)-isomer. google.com These two isomers are challenging to separate by distillation, highlighting a limitation in the stereochemical control of this method. google.com

In contrast, the reductive acylation pathway, which starts from sorbyl aldehyde, is reported to minimize the isomerization of the conjugated diene system. This suggests that the stereointegrity of the diene is better preserved, offering a route to higher isomeric purity. The choice of reducing agent is also critical; sodium borohydride reduction of sorbyl aldehyde followed by acetylation is an effective method.

Derivatization and Chemical Transformations of this compound

The conjugated diene structure of this compound makes it a versatile precursor for a variety of chemical transformations, allowing for the synthesis of more complex molecules.

Diels-Alder Cycloaddition Reactions

This compound, with its electron-rich conjugated diene system, is an excellent substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition method for forming six-membered rings. libretexts.org The reaction involves the interaction of the diene with an alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. libretexts.org The reaction proceeds most efficiently when the dienophile possesses electron-withdrawing groups. libretexts.org For example, the reaction between this compound and N-phenylmaleimide has been used as a model system for studying Diels-Alder reactions. unive.it

This compound can also participate in other types of cycloadditions, such as the stereoselective (4+3) cycloaddition with oxyallyl intermediates. The table below shows the product distribution for such reactions, where the endo preference is attributed to favorable secondary orbital interactions.

DienophileProduct Ratio (endo:exo)Yield (%)
1-Phenyl-1,3-pentadiene75:2589
Cyclopentadiene (B3395910)100% endo76

The use of proline as a temporary chiral tether in intramolecular Diels-Alder reactions involving a sorbyl moiety has been demonstrated to control both the stereochemistry and regiochemistry of the cycloaddition. mdpi.com

Esterification Reactions

As an ester, this compound can undergo transesterification, a reaction where its alkoxy group is exchanged with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of sodium acetate catalyst results in the formation of methyl sorbate with a 95% conversion rate.

Biocatalysis offers a highly specific alternative for transformations. The enzyme Lipase (B570770) B from Candida antarctica can catalyze the transesterification of this compound with vinyl acetate, yielding sorbyl vinyl ether with an 82% yield. This enzymatic approach highlights the potential for regioselective and mild transformations that are often difficult to achieve with traditional chemical methods.

Reduction of the Conjugated Diene System

The reduction of this compound can target either the ester functional group or the conjugated diene system, depending on the reducing agent and reaction conditions. This selectivity is crucial for its use as a synthetic intermediate.

Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) leads to the complete reduction of both the ester group and the conjugated double bonds, resulting in the formation of the fully saturated hexanol. In contrast, using a milder reducing agent like sodium borohydride (NaBH₄) in ethanol can selectively reduce the ester functionality to the corresponding sorbyl alcohol, while preserving the integrity of the conjugated diene system.

This differential reactivity allows for controlled modifications of the this compound molecule. The selective reduction to sorbyl alcohol, for example, regenerates a key intermediate while keeping the valuable diene structure intact for further reactions. chemcess.com

Reducing AgentSolventPrimary ProductYield (%)
NaBH₄EthanolSorbyl alcohol94
LiAlH₄THFHexanol78

Formation of this compound Derivatives for Specific Applications

This compound's distinct structure, characterized by a conjugated diene system, renders it a versatile precursor in the synthesis of more complex molecules and specialized derivatives. Its reactivity allows it to participate in a variety of chemical transformations, making it a valuable intermediate in several industrial and research applications. lookchem.com

One of the primary applications of this compound as a synthetic intermediate is in the production of insect pheromones. It is a key starting material for the synthesis of "Codlemon," the sex pheromone of the codling moth (Laspeyresia pomonella), which is widely used in agriculture for pest management through mating disruption. google.com

The conjugated diene structure of this compound is particularly suitable for Diels-Alder cycloaddition reactions. These reactions allow for the construction of complex cyclic systems, which are foundational skeletons for numerous natural products and pharmacologically active molecules. For instance, this compound can react with dienophiles like N-phenylmaleimide to form cycloadducts, demonstrating a pathway to highly functionalized six-membered rings. unive.it

Furthermore, this compound can be chemically modified through esterification and other reactions to create novel compounds. An example includes the synthesis of cellulose (B213188) acetate sorbate (CASA), where sorbyl moieties are grafted onto a cellulose acetate backbone. lookchem.comresearchgate.net This modification imparts new properties to the original polymer, such as enhanced antibacterial capabilities, making the resulting CASA films potentially useful in healthcare and packaging applications. lookchem.comresearchgate.net

Exploration of Structure-Reactivity Relationships in Derivatization

The chemical behavior of this compound in derivatization reactions is intrinsically linked to its molecular structure, particularly the conjugated double bonds and the acetate functional group. The conjugated system influences the molecule's electronic properties and spatial configuration, which in turn dictates its reactivity towards various reagents.

The conjugated diene is the most reactive site for many transformations, especially cycloadditions and electrophilic additions. The stereochemistry of the diene, predominantly the (2E,4E) isomer, influences the stereochemical outcome of these reactions. In Diels-Alder reactions, for example, the specific geometry of the diene is crucial for determining the structure of the resulting cycloadduct. unive.it The reactivity in such reactions can also be influenced by the reaction medium; studies on related compounds have shown that "on-water" catalysis can dramatically alter reaction rates depending on subtle structural changes of the reactants. unive.it

The acetate group also plays a significant role in the molecule's reactivity. It can act as a leaving group in substitution reactions or be hydrolyzed to yield sorbyl alcohol. The interplay between the acetate functional group and the diene system can be complex. For example, in the presence of certain palladium catalysts, allylic acetate intermediates can undergo rearrangement, highlighting the influence of the ester group on the reactivity of the conjugated system. google.com

Comparative Analysis of Synthetic Methodologies

The industrial production of this compound can be achieved through several synthetic routes, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. The choice of a particular methodology often depends on the desired scale of production and economic constraints.

Yield Optimization and Purity Considerations

The efficiency of this compound synthesis varies significantly across different methods. Key approaches include the acylation-isomerization of a vinyl carbinol, reductive acylation of sorbyl aldehyde, and reduction of sorbic acid derivatives.

Synthetic RouteKey StepsTypical YieldsPurity Issues
Acylation-Isomerization 1. Grignard reaction of crotonaldehyde and vinyl magnesium chloride. 2. Acylation/Isomerization of 1,4-hexadien-3-ol.1. ~84% for 1,4-hexadien-3-ol. google.com 2. 50-60% for Pd⁰ catalyzed isomerization. google.comCan produce a mixture of (2E,4E), (2E,4Z), and (2Z,4E) isomers that are difficult to separate by distillation. google.com
Reductive Acylation 1. Aldol condensation to form sorbyl aldehyde. 2. Reduction to sorbyl alcohol. 3. Acetylation.1. 17% for sorbyl aldehyde. 2. 86% for sorbyl alcohol. 3. >90% conversion to this compound. The low yield of the initial step makes the overall process inefficient despite high yields in subsequent steps.
Reduction of Sorbic Acid 1. Reduction of sorbic acid esters/anhydrides with NaBH₄. 2. Acetylation of sorbyl alcohol.1. ~60% for the reduction step. google.com 2. ~90% for the acetylation step. google.comThe primary concern is not purity but the high cost of the reducing agent. google.com

The reductive acylation pathway is hampered by a very low-yield initial step. The aldol condensation of acetaldehyde and crotonaldehyde to form sorbyl aldehyde proceeds with only about 17% efficiency. Although the following reduction and acetylation steps are high-yielding (86% and >90% respectively), the poor performance of the first step makes this route less favorable for yield optimization.

Finally, the reduction of sorbic acid derivatives using sodium borohydride (NaBH₄) provides satisfactory yields of about 60%. google.com However, optimizing this process for higher yield often involves managing the amount of the reducing agent and reaction time, which can also control the proportion of aldehyde versus alcohol in the product mixture if the acid itself is the starting material. google.com

Economic Viability of Industrial Production Routes

In contrast, the reductive acylation pathway is deemed less economically viable. The primary reason is the low-yield (17%) aldol condensation step, which leads to poor atom economy and inefficient use of starting materials, making it unsuitable for industrial-scale operations despite the high yields of subsequent steps.

The route involving the reduction of sorbic acid esters or anhydrides is significantly hampered by the high cost of the reducing agent, sodium borohydride. google.com While yields are acceptable, the expense associated with NaBH₄ makes the final product considerably more expensive, limiting the commercial attractiveness of this method for bulk production. google.com The high cost of reagents is a common issue that can render a technically sound synthetic route commercially impractical. google.com

Minimization of Side Reactions and Byproduct Formation

Controlling side reactions is crucial for maximizing yield and purity while simplifying downstream processing. In this compound synthesis, the main side reactions are diene polymerization and the formation of undesired isomers.

In the acylation-isomerization route , a key side reaction during the acetylation of 1,4-hexadien-3-ol is the polymerization of the diene system. This can be effectively minimized by carefully controlling the reaction conditions. Specifically, using a 4:1 weight ratio of acetic acid (as both solvent and acyl donor) to sodium acetate (as catalyst) has been shown to maximize the efficiency of the desired reaction and suppress polymerization.

For methods involving the reduction of sorbic acid or its derivatives, a primary concern is preventing the reduction of the carbon-carbon double bonds. Using specific reducing systems, such as sodium borohydride on an anhydride intermediate, selectively reduces the carbonyl group while preserving the conjugated diene system. google.com Using harsher reducing agents like lithium aluminum hydride can lead to over-reduction and low yields of the desired unsaturated alcohol. google.com

Biological Activities and Mechanisms of Action of Sorbyl Acetate

Antimicrobial and Antifungal Properties of Sorbyl Acetate (B1210297)

Sorbyl acetate has demonstrated notable antimicrobial and antifungal effects against a range of microorganisms, including foodborne pathogens and spoilage organisms. smolecule.com Studies have shown its efficacy in inhibiting the growth of bacteria such as Salmonella enterica and Escherichia coli, as well as fungi like Aspergillus niger and Penicillium expansum. smolecule.com This suggests its potential as a natural preservative in the food industry. smolecule.com

The antimicrobial action of this compound is attributed to several mechanisms that disrupt normal cellular function in microorganisms. The primary mechanisms are believed to include:

Membrane Disruption : this compound can interfere with the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis.

Enzyme Inhibition and Metabolic Interference : The compound may inhibit essential metabolic pathways in both bacteria and fungi. While specific enzyme targets for this compound are still under investigation, its parent compound, sorbic acid, is known to inhibit sulfhydryl enzymes and to compete with acetate for coenzyme A, thereby disrupting critical enzyme reactions. tandfonline.comresearchgate.net

Comparative studies indicate that esterification of sorbic acid to form compounds like this compound can enhance its antimicrobial properties and overcome some of the limitations of sorbic acid.

pH Dependence : Sorbic acid's efficacy is highly pH-dependent, with its activity significantly reduced in neutral or alkaline environments. nih.gov In contrast, lower alkyl sorbate (B1223678) esters, such as ethyl sorbate and isopropyl sorbate, demonstrate antimicrobial activity in both neutral and weakly alkaline conditions. nih.govchemcess.com

Antimicrobial Spectrum and Potency : Research comparing sorbic acid derivatives found that esters like isopropyl sorbate exhibited "outstanding" antimicrobial properties when compared directly with sorbic acid and potassium sorbate. nih.gov This suggests that the ester form can be more potent against certain microbes.

Table 1: Comparative Antimicrobial Efficacy of Sorbic Acid and Its Esters

CompoundAdvantage over Sorbic AcidKey Research FindingSource(s)
Ethyl Sorbate Maintains advantageous biocompatibility profile.IC50 value was <0.045% w/w on Caco-2 cells, similar to sorbic acid. nih.gov
Isopropyl Sorbate Outstanding antimicrobial properties.Found to be more effective in time-kill tests against C. albicans, E. coli, and S. aureus compared to sorbic acid and potassium sorbate. nih.gov
Lower Alkyl Sorbate Esters (general) Active in neutral and weakly alkaline environments.Unlike sorbic acid, their antimicrobial action is not limited to acidic conditions. chemcess.com

Mechanisms of Microbial Growth Inhibition (e.g., Membrane Disruption, Enzyme Inhibition)

Anticancer Research and Cytotoxic Effects

Emerging research has highlighted the potential of this compound as an anticancer agent, with studies reporting cytotoxic effects against various cancer cell lines. smolecule.com

This compound has been shown to induce apoptosis, or programmed cell death, in several types of cancer cells. This cytotoxic activity has been specifically reported in breast, lung, and colon cancer cell lines, indicating a broad potential for further investigation in oncology. smolecule.com

Table 2: Reported Cytotoxic Effects of this compound on Cancer Cell Lines

Cancer Cell LineObserved EffectSource(s)
Breast Cancer Induction of apoptosis smolecule.com
Lung Cancer Induction of apoptosis smolecule.com
Colon Cancer Induction of apoptosis smolecule.com

While the precise molecular mechanisms underlying this compound's anticancer activity are not fully elucidated, initial research points toward specific cellular pathways. Studies have indicated that in colon cancer cells, this compound induces apoptosis through mechanisms involving mitochondrial pathways. This suggests that the compound may trigger the intrinsic apoptotic pathway, which involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. However, further detailed investigation is required to identify the specific molecular targets and fully map the signaling cascades involved in its cytotoxic effects. smolecule.com

The anticancer potency of this compound is intrinsically linked to its chemical structure, particularly the conjugated diene system within the sorbyl moiety and the presence of the acetate group. While specific structure-activity relationship (SAR) studies on this compound are limited, analysis of related compounds provides insight.

Molecular Targets and Pathways Involved in Anticancer Activity

Role in Pheromone Research and Insect Behavior Modulation

This compound is a compound of interest in the field of chemical ecology, particularly in pheromone research. Pheromones are chemical signals released by an organism that influence the behavior or physiology of others of the same species. frontiersin.org The study of such compounds is crucial for understanding insect communication and for developing novel pest management strategies. fishersci.pt this compound's role in these studies stems from its ability to affect insect behavior, making it a valuable tool for investigating insect communication and potential behavior modification.

In biological systems, this compound can function as a pheromone by binding to specific receptors. This interaction is the first step in a cascade that leads to a behavioral response. The process involves the activation of specialized olfactory receptor neurons (ORNs) located in sensilla on the insect's antennae. frontiersin.org Research indicates that this compound has been shown to activate specific neural pathways associated with reproduction in insects. While the precise pathways are a subject of ongoing research, the general mechanism involves the binding of the pheromone molecule to a receptor, which converts the chemical signal into an electrical signal. This signal is then transmitted to primary olfactory centers in the insect brain, such as the antennal lobes, for processing. frontiersin.orgnih.gov This activation of neural circuits ultimately dictates the insect's subsequent actions. nih.gov

The activation of neural pathways by a pheromone like this compound leads to specific, often innate, behavioral responses. fragranceu.com These responses are fundamental to an insect's life cycle, governing actions such as mating, aggregation, or alarm signaling. frontiersin.org this compound, by acting as a pheromone, can trigger such behavioral changes in insects. The nature of the response is dependent on the insect species and the context in which the chemical signal is received. For example, pheromones can act as attractants, drawing individuals together for mating, or as modulators of other behaviors. fragranceu.commdpi.com The study of these triggered responses is essential for deciphering the complex language of insect chemical communication. researchgate.net

Activation of Specific Neural Pathways in Insects

This compound in the Context of Sorbicillinoids

Sorbicillinoids are a diverse class of fungal polyketide metabolites characterized by a highly oxygenated framework and a distinctive sorbyl side chain. nih.govnih.gov This family of compounds, first isolated in 1948, includes monomers, dimers, trimers, and hybrid structures. nih.govresearchgate.net They are produced by various fungi, including species from the genera Penicillium, Trichoderma, and Acremonium. nih.gov The sorbyl side chain, a hexa-2,4-dienyl moiety identical to the core structure of this compound, is a key feature of these molecules and plays a crucial role in their biological activity. nih.govnih.gov

Several sorbicillinoid derivatives have demonstrated significant antioxidant properties, particularly as radical scavengers. mdpi.comfrontiersin.org The ability to neutralize free radicals is an important therapeutic property, as these reactive species are implicated in aging and various diseases. mdpi.com

Researchers have identified numerous sorbicillinoids with potent activity in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. For example, acresorbicinallol C, isolated from the marine-derived fungus Acremonium chrysogenum, exhibited strong, time-dependent DPPH radical scavenging activity, with its IC₅₀ value decreasing significantly over 24 hours. mdpi.com Similarly, citrinsorbicillinols B and C, from the endophytic fungus Trichoderma citrinoviride, showed radical scavenging activity comparable to the positive control, ascorbic acid. frontiersin.org Bisorbicillinol has also been noted for its antioxidative potential. mdpi.com

Antioxidant Activity of Sorbicillinoid Derivatives (DPPH Assay)
CompoundSource OrganismIC₅₀ (μM)Reference
Acresorbicinallol CAcremonium chrysogenum11.53 ± 1.53 (at 24h) mdpi.com
Citrinsorbicillinol BTrichoderma citrinoviride27.8 frontiersin.org
Citrinsorbicillinol CTrichoderma citrinoviride31.2 frontiersin.org
Trichosorbicillin GTrichoderma citrinoviride89.6 frontiersin.org
BisorbicillinolFungiED₅₀ = 31.4 mdpi.com

The anti-inflammatory potential of sorbicillinoids is one of their most widely reported biological activities. nih.govmdpi.comacs.org Many derivatives have been shown to effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells, a common model for assessing anti-inflammatory effects. acs.org

A study of sorbicillinoids from the marine-derived fungus Trichoderma reesei found that numerous isolated compounds, including both monomeric and dimeric forms, exhibited potent anti-inflammatory activity with IC₅₀ values for NO inhibition ranging from 0.94 to 38 μM. acs.org Similarly, a diverse set of sorbicillinoid pigments from the sponge-derived fungus Stagonospora sp. showed strong anti-inflammatory effects, with IC₅₀ values between 3.56 and 22.8 μM. acs.org Other examples include citrinsorbicillinol A, which inhibited NO production with an IC₅₀ value of 52.7 μM, and trichodermanone C, another hybrid sorbicillinoid with demonstrated anti-inflammatory action. nih.govfrontiersin.org

Anti-inflammatory Activity of Sorbicillinoids (NO Inhibition)
Compound Class/ExampleSource OrganismIC₅₀ Range (μM)Reference
Dimeric & Monomeric SorbicillinoidsTrichoderma reesei0.94 - 38 acs.org
Sorbicillinoid PigmentsStagonospora sp.3.56 - 22.8 acs.org
Citrinsorbicillinol ATrichoderma citrinoviride52.7 frontiersin.org
Trichodermanone CFungusActive nih.gov

Antitumor and Antileukemic Effects of Sorbicillinoids

Sorbicillinoids have demonstrated notable cytotoxic and antiproliferative activities across a range of human cancer cell lines, positioning them as compounds of interest in oncology research. The mechanisms underlying these effects often involve the induction of cell cycle arrest and apoptosis.

Several specific sorbicillinoids have been identified for their potent antitumor effects. For instance, sorbicatechol D and sorbicillin (B1241578) have been shown to inhibit the proliferation of HT-29 human colorectal cancer cells in a dose-dependent manner. rsc.org Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. rsc.org This is achieved by increasing the protein levels of phospho-histone H3 (p-H3) and cyclin B1, key regulators of the G2/M transition. rsc.org

Similarly, ustilobisorbicillinol A , another sorbicillinoid, exhibits significant cytotoxicity against various tumor cell lines, including the gastric cancer cell line BGC823. It has been observed to cause cell cycle arrest at both the G0/G1 and G2/M phases. Furthermore, treatment with ustilobisorbicillinol A leads to apoptosis, or programmed cell death, in BGC823 cells. This is evidenced by morphological changes such as cell shrinkage and detachment, and a significant increase in the apoptotic rate as measured by flow cytometry. The apoptotic pathway appears to be mediated by caspases, as indicated by altered levels of cleaved caspase-3 and PARP.

Other sorbicillinoids, such as trichodimerol and its derivatives, have also displayed moderate to potent cytotoxic activities against human carcinoma cells. Notably, sorbicillactone A , a novel alkaloid from this family, has shown promising antileukemic properties. bioregistry.ioresearchgate.net It has demonstrated selective cytotoxicity against leukemia cells, making it a candidate for further investigation as a targeted anticancer agent. bioregistry.io The diverse structures of these compounds contribute to their varied potencies and mechanisms of action against different cancer types.

Table 1: Antitumor Activities of Selected Sorbicillinoids

Compound NameCancer Cell Line(s)Observed EffectsMechanism of Action
Sorbicatechol D HT-29 (colorectal)AntiproliferativeInduces G2/M cell cycle arrest; increases p-H3 and cyclin B1 levels. rsc.org
Sorbicillin HT-29 (colorectal), QGY-7703 (hepatocellular)Selective cytotoxicity, antiproliferativeInduces G2/M cell cycle arrest; increases p-H3 and cyclin B1 levels. rsc.org
Ustilobisorbicillinol A BGC823 (gastric), A549 (lung), MCF-7 (breast), HCT116 (colorectal)Cytotoxicity, antiproliferativeInduces G0/G1 and G2/M cell cycle arrest; induces caspase-mediated apoptosis.
Trichodimerol A549 (lung), MCF-7 (breast), HCT116 (colorectal)CytotoxicityNot specified
Sorbicillactone A Leukemia cell linesAntileukemic, selective cytotoxicityNot specified

Biosynthetic Pathways of Sorbicillinoids and this compound Precursors

The biosynthesis of sorbicillinoids is a complex process orchestrated by a conserved gene cluster found in various fungi, including species of Penicillium, Trichoderma, and Ustilaginoidea. nih.govnih.gov This pathway begins with fundamental building blocks and proceeds through a series of enzymatic reactions to generate the diverse array of sorbicillinoid structures.

The initial steps involve two key enzymes, polyketide synthases (PKS) known as SorA (or its homolog Sor1) and SorB (or Sor2). nih.govnih.govnih.gov The biosynthesis is initiated by SorA, an iterative PKS, which combines three acetyl-CoA units. nih.gov The growing polyketide chain is modified by a ketoacyl reductase domain within SorA. nih.gov This chain is then transferred to SorB, which adds three more acetyl units and performs two methylations. nih.gov SorB releases an aldehyde that undergoes spontaneous cyclization to form the foundational sorbicillinoid scaffolds, sorbicillin or 2',3'-dihydrosorbicillin. nih.gov

A crucial subsequent step is the oxidative dearomatization of sorbicillin and its dihydro derivative, catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase called SorC (or Sor3). nih.govnih.govresearchgate.net This reaction yields the highly reactive intermediates sorbicillinol and 2',3'-dihydrosorbicillinol. nih.govnih.gov Sorbicillinol is considered a central precursor for the majority of dimeric and hybrid sorbicillinoids. nih.govnih.gov

The structural diversification of sorbicillinoids arises from the subsequent reactions of these monomeric precursors. These include intermolecular Diels-Alder and Michael-addition-like reactions, which lead to the formation of bisorbicillinoids (dimers) and trisorbicillinoids (trimers). nih.govnih.gov For example, the dimerization of sorbicillinol can lead to the formation of compounds like bisorbicillinol . Another enzyme, an FAD/flavin mononucleotide (FMN)-containing dehydrogenase known as Sor4 , is also involved in the pathway, contributing to the reduction of intermediates and the formation of various sorbicillinol derivatives. nih.gov The precursors for this pathway, including this compound, are ultimately derived from the primary metabolism of the fungus, with acetyl-CoA serving as the fundamental building block.

Interaction with Coenzyme A and Enzymatic Systems

The interactions of this compound and its related compounds with enzymatic systems are critical to their biological activities and biosynthesis. While direct studies on this compound's interaction with Coenzyme A (CoA) are limited, research on the closely related sorbic acid suggests a mechanism of competitive inhibition of enzyme systems that utilize CoA. tandfonline.comjst.go.jp It is proposed that sorbic acid can be converted to sorbyl-CoA, which then competes with acetyl-CoA in enzymatic reactions. tandfonline.com

This compound itself can serve as a substrate for various enzymatic transformations, demonstrating its interaction with specific enzymes. One notable example is its biocatalytic modification by lipases. Lipase (B570770) B from Candida antarctica has been shown to catalyze the transesterification of this compound with vinyl acetate to produce sorbyl vinyl ether. This highlights the ability of lipases to recognize and act upon the ester linkage in this compound. Lipases are also known to catalyze the hydrolysis of esters, and it is expected that they can hydrolyze this compound back to sorbyl alcohol and acetic acid. amazonaws.comnih.gov

In the context of sorbicillinoid biosynthesis, the FAD-dependent monooxygenase SorbC has been shown to interact with this compound. SorbC can catalyze the oxidative dimerization of this compound to yield bisorbicillinol . This enzymatic transformation underscores the role of this compound as a potential precursor in the chemo-enzymatic synthesis of more complex sorbicillinoids. researchgate.netnih.govtum.de The enzyme facilitates an enantioselective oxidative dearomatization, creating a highly reactive intermediate that can then undergo dimerization. researchgate.nettum.de

The general mechanism of action for this compound's antimicrobial effects is believed to involve the disruption of microbial cell membranes and interference with key metabolic pathways and enzymes. nih.gov The conjugated diene system in the sorbyl moiety is a key structural feature that influences its reactivity and interactions with biological molecules.

Table 2: Enzymatic Transformations of this compound

EnzymeEnzyme SourceReaction TypeProduct
Lipase B Candida antarcticaTransesterificationSorbyl vinyl ether
SorbC monooxygenase Penicillium chrysogenumOxidative dimerizationBisorbicillinol

Analytical Methodologies for Sorbyl Acetate

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For sorbyl acetate (B1210297), several chromatographic methods are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is widely used for the identification and quantification of volatile and semi-volatile compounds like sorbyl acetate. mdpi.comupm.edu.my

In a typical GC-MS analysis of this compound, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase.

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The resulting charged fragments are then separated based on their mass-to-charge ratio. The mass spectrum produced is a unique fingerprint for each compound, allowing for its definitive identification. diabloanalytical.com The abundance of the ions can be used for the quantification of this compound in the sample. nih.gov

For enhanced sensitivity and to analyze non-volatile precursors or derivatives, a derivatization step may be employed to convert the analytes into more volatile compounds suitable for GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in liquid samples. moravek.comlpdlabservices.co.uk It is particularly well-suited for the analysis of compounds that are not easily volatilized, have a high molecular weight, or are thermally unstable. moravek.com In the context of this compound, HPLC is an ideal method for assessing its purity. moravek.comresearchgate.net

The principle of HPLC involves pumping a liquid sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). lpdlabservices.co.uk The separation of the components in the mixture is based on their different interactions with the stationary phase. Different types of HPLC, such as reversed-phase and normal-phase chromatography, can be employed by selecting appropriate stationary and mobile phases to achieve the desired separation. lpdlabservices.co.uk

For purity assessment of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. As the sample passes through the column, impurities will separate from the main this compound peak based on their polarity and affinity for the stationary phase. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. researchgate.net The resulting chromatogram shows peaks corresponding to this compound and any impurities present. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity. moravek.com

Capillary Electrophoresis for this compound Detection

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This method is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net While direct applications for this compound are less common than for its precursor, sorbic acid, the principles of CE are applicable for its detection. researchgate.net

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte solution. libretexts.org A sample is introduced into one end of the capillary, and a high voltage is applied across the capillary. libretexts.org This voltage causes the components of the sample to migrate through the capillary at different velocities depending on their charge, size, and the electroosmotic flow (EOF) of the buffer. libretexts.orgnih.gov

Detection in CE is often accomplished using UV-Visible absorbance, where a small section of the capillary serves as the detection cell. libretexts.org For compounds that lack a strong chromophore, indirect UV detection can be used, where a chromophore is added to the background electrolyte. libretexts.org The analyte displaces the chromophore, leading to a decrease in absorbance that is proportional to the analyte's concentration. libretexts.org Coupling CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity, allowing for the identification of unknown compounds. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. bhu.ac.in It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each proton has. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the conjugated diene system, the methylene (B1212753) protons adjacent to the ester oxygen, and the methyl protons of the acetate group. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the this compound structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would show signals for the carbonyl carbon of the ester, the carbons of the conjugated double bonds, the methylene carbon, and the methyl carbon of the acetate group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule. core.ac.ukhyphadiscovery.com COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the structure. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. These techniques are invaluable for confirming the complete and unambiguous structure of this compound and for identifying any impurities. hyphadiscovery.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.edu Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a "molecular fingerprint". upi.edu

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ for the carbonyl group of the aliphatic ester. spectroscopyonline.comorgchemboulder.com

C-O Stretch: One or more strong bands would appear in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester group. spectroscopyonline.comorgchemboulder.com

C=C Stretch: Absorptions corresponding to the conjugated C=C double bonds would be observed in the 1600-1680 cm⁻¹ region. libretexts.org

C-H Stretch: Bands for C-H stretching vibrations of the alkene and alkane portions of the molecule would be seen around 2850-3100 cm⁻¹. libretexts.org

The presence and position of these bands in the FTIR spectrum provide strong evidence for the structure of this compound. spectroscopyonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for the precise determination of the molecular formula of a compound. This soft ionization technique is particularly well-suited for analyzing polar and thermally labile molecules. In the context of this compound and its derivatives, HRESIMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous assignment of elemental compositions.

The process involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer through a capillary at a high voltage. The resulting aerosol of charged droplets evaporates, leading to the formation of gas-phase ions. These ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, which separates them based on their mass-to-charge ratio (m/z).

For instance, in the analysis of sorbicillinoids, which are structurally related to this compound, HRESIMS has been instrumental in establishing their molecular formulas. frontiersin.orgmdpi.com The high resolving power of the instrument allows for the differentiation between ions with very similar nominal masses, ensuring the correct elemental composition is assigned. frontiersin.orgmdpi.com The data obtained from HRESIMS, typically in the form of a pseudomolecular ion peak such as [M+H]⁺ or [M-H]⁻, is compared with the calculated mass for a proposed formula, and a close match confirms the molecular formula. frontiersin.orgmdpi.com This technique is often used in conjunction with other analytical methods, such as NMR spectroscopy, to provide a comprehensive structural elucidation. mdpi.com

The combination of a particle-into-liquid sampler (PILS) with HRESIMS has also been shown to be an effective method for the molecular analysis of water-soluble organic compounds. uci.eduscispace.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.netresearchgate.netrsc.org The conjugated diene system in this compound makes it an ideal candidate for UV-Vis analysis.

This technique is based on the principle that when a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. researchgate.netbioglobax.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophore present in the molecule. For this compound, the conjugated diene system gives rise to a strong absorption band in the UV region.

UV-Vis spectroscopy is valuable for several reasons. It is a non-destructive technique that requires only a small amount of sample. researchgate.net The relationship between absorbance and concentration, as described by the Beer-Lambert Law, allows for the accurate quantification of the compound in a solution. researchgate.net In the analysis of sorbicillinoids and related compounds, UV-Vis spectroscopy is routinely used to record the characteristic absorption maxima, which aids in their identification and characterization. frontiersin.org The technique can also be used to monitor reactions involving this compound, such as its formation or degradation, by observing changes in the absorbance at the λmax.

Advanced Analytical Techniques

Quantum Chemical Calculation of Circular Dichroism (CD) Spectra for Absolute Configuration

Determining the absolute configuration of chiral molecules is a critical aspect of stereochemistry. For compounds like this compound that can exist as enantiomers, understanding their three-dimensional arrangement is crucial. Quantum chemical calculation of circular dichroism (CD) spectra has emerged as a powerful and reliable method for assigning the absolute configuration of chiral molecules in solution, without the need for crystallization. spectroscopyasia.com

Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules. spectroscopyasia.com An experimental CD spectrum provides a unique fingerprint for a specific enantiomer. The quantum chemical approach involves calculating the theoretical CD spectrum for a proposed absolute configuration using methods like time-dependent density functional theory (TDDFT). capes.gov.brnih.govresearchgate.net This calculated spectrum is then compared to the experimentally measured spectrum. A good match between the two confirms the assigned absolute configuration. spectroscopyasia.com

This method involves several steps:

Conformational Search: Identifying the most stable conformations of the molecule using molecular mechanics or other computational methods.

Geometry Optimization: Optimizing the geometry of the most stable conformers at a higher level of theory.

CD Spectra Calculation: Calculating the CD spectrum for each conformer.

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the spectra of the individual conformers based on their calculated Boltzmann population. frontiersin.org

This technique has been successfully applied to determine the absolute configurations of various natural products, including complex sorbicillinoids. frontiersin.org The comparison of experimental and calculated ECD spectra provides a robust assignment of the absolute stereochemistry. researchgate.net

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) within a sample. This method provides empirical data that can be used to verify the elemental composition of a synthesized or isolated compound like this compound.

The most common method for elemental analysis is combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are passed through a series of absorption traps or detected by thermal conductivity. The amounts of these products are accurately measured, and from these values, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

For this compound (C8H12O2), the theoretical elemental composition is:

Carbon (C): 68.54%

Hydrogen (H): 8.63%

Oxygen (O): 22.83% (typically determined by difference)

The experimentally determined percentages should be in close agreement with these theoretical values, usually within a narrow margin of error (e.g., ±0.4%), to confirm the purity and proposed elemental composition of the compound. Elemental analysis is often used in conjunction with other analytical techniques, such as mass spectrometry and NMR spectroscopy, to provide a complete and unambiguous characterization of a molecule. researchgate.net

Chemo-enzymatic Approaches for Compound Libraries

Chemo-enzymatic synthesis has emerged as a powerful strategy for the efficient and stereoselective production of complex natural products and their analogs, including those related to this compound. researchgate.netresearchgate.nettum.denih.gov This approach combines the versatility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis.

In the context of sorbicillinoids, a key enzymatic step is the oxidative dearomatization of a sorbicillin (B1241578) precursor to the highly reactive sorbicillinol, often catalyzed by a monooxygenase like SorbC. researchgate.netresearchgate.net This enzymatic transformation proceeds with high enantioselectivity, providing a chiral building block that can then be subjected to further chemical modifications. researchgate.net

This strategy allows for the creation of libraries of this compound-related compounds through various chemical reactions, such as Michael additions and Diels-Alder cycloadditions, with the enzymatically generated chiral intermediate. researchgate.netnih.gov The chemo-enzymatic approach offers several advantages:

High Stereoselectivity: Enzymes can introduce chirality with excellent control, leading to the synthesis of enantiomerically pure compounds. researchgate.net

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pH, which helps to avoid the degradation of sensitive molecules.

Convergent Synthesis: It allows for a convergent synthetic route where a key chiral intermediate is prepared enzymatically and then combined with various chemical building blocks to generate a diverse range of final products. researchgate.netnih.gov

This approach has been successfully used to synthesize various sorbicillinoids, demonstrating its potential for creating compound libraries for structure-activity relationship studies. researchgate.netresearchgate.netnih.gov

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, particularly in applications like food additives or pharmaceutical formulations, robust method validation and quality control are essential to ensure the reliability and accuracy of the results. researchgate.netresearchgate.networdpress.com

The validation of an analytical method for this compound would typically involve assessing several key parameters, often following guidelines from regulatory bodies such as the European Commission's SANTE guidelines. nih.gov These parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. Average recoveries should typically fall within a range of 70-120%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility: Precision between laboratories (collaborative studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Accuracy, Precision, and Recovery Rates

In analytical chemistry, the validation of a method ensures its reliability for its intended purpose. Accuracy refers to the closeness of a measured value to a standard or known true value. Precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Recovery is a measure of the method's accuracy, determined by measuring a known amount of analyte added to a sample (spiking) and calculating the percentage of the spiked amount that is detected.

For the analysis of volatile esters, methods such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are frequently employed. Validation studies for analogous esters provide insight into the expected performance for a this compound assay. For instance, a study on 16 hop-derived esters in beer using HS-SPME-GC-MS demonstrated high accuracy and precision. The recovery rates for most esters were found to be in the range of 92–101%, with only one compound at 88% tandfonline.com. The measurement precision, expressed as RSD, was between 7.0–11.3%, which is considered suitable for analyzing trace flavor components tandfonline.com. In another analysis of flavor compounds in yogurt, the RSD for individual compounds ranged from 3.5% to 8.4%, with recovery rates between 63.7% and 82.4% psu.edu.

These values indicate that a properly developed and validated GC-based method for this compound should yield high recovery and good precision.

Table 1: Typical Method Performance for Flavor Esters using GC-Based Methods

Parameter Typical Value Range Source
Recovery Rate 88% - 101% tandfonline.com

| Precision (RSD) | 3.5% - 11.3% | tandfonline.compsu.edu |

Linear Dynamic Range and Detection Limits

The linear dynamic range of an analytical method is the concentration interval over which the instrument's response is directly proportional to the analyte concentration iupac.org. Within this range, quantification can be performed accurately using a simple calibration curve. The limits of this range are critical for quantitative analysis.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions researchgate.net. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy researchgate.net.

In a validated HS-SPME-GC-MS method for quantifying 16 different flavor esters, the method was found to be reliable for quantification across a working range of 1–200 µg/L tandfonline.com. The calculated LOQs for these esters were all below 1 µg/L, demonstrating the high sensitivity of the method. Specifically, the calculated LODs ranged from 0.01 to 0.24 µg/L, and the LOQs ranged from 0.02 to 0.81 µg/L tandfonline.com. Such performance would be expected for a similar method developed for this compound.

Table 2: Expected Detection Limits and Linearity for this compound Analysis via HS-SPME-GC-MS (based on analogous esters)

Parameter Value Range Source
Linear Range 1 - 200 µg/L tandfonline.com
Limit of Detection (LOD) 0.01 - 0.24 µg/L tandfonline.com

| Limit of Quantification (LOQ) | 0.02 - 0.81 µg/L | tandfonline.com |

Internal Standards in Quantitative Analysis

The use of an internal standard (IS) is a crucial technique in quantitative chromatography to improve the precision and accuracy of the results. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and blanks nih.gov. The IS helps to correct for variations that can occur during the analytical process, including sample preparation (e.g., extraction, evaporation) and instrument injection psu.edunih.gov. Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response nih.gov.

For an internal standard to be effective, it should meet several criteria:

It must be a compound that is not naturally present in the sample.

It should be chemically similar to the analyte(s).

It must be clearly separated from all other compounds in the chromatogram.

It should elute close to the analyte(s) of interest.

Stable isotope-labeled (SIL) versions of the analyte are often considered the ideal internal standards because their chemical and physical behavior is nearly identical to the unlabeled analyte tandfonline.com. When a specific SIL-IS is unavailable or costly, a structurally similar compound can be used. In the analysis of hop-derived esters, deuterated geranyl acetate (d6-geranyl acetate) and 13C-methyl octanoate (B1194180) were successfully used as internal standards to ensure method robustness tandfonline.com. For the analysis of this compound, a suitable internal standard could be a deuterated version of this compound itself or another ester of similar chain length and volatility that is not present in the sample matrix.

Table 3: Mentioned Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5365691
Geranyl acetate 13559
Methyl octanoate 61116
Sorbic acid 643460
Azelaic acid 2266
Ethyl acetate 8857

Environmental Fate and Biotransformation of Sorbyl Acetate

Degradation Pathways in Environmental Matrices

Based on environmental modeling, sorbyl acetate (B1210297) is expected to be readily biodegradable and is not anticipated to be persistent in the environment. regulations.govregulations.gov One source indicates a potential half-life of 28 days in soil. vulcanchem.com The degradation process involves the breakdown of the molecule into simpler substances through biochemical reactions.

There is no specific experimental data available for the Biochemical Oxygen Demand (BOD) of sorbyl acetate. regulations.govregulations.govportlandcleanair.org However, as a substance that is expected to be readily biodegradable, its decomposition by aerobic microorganisms will consume dissolved oxygen, thus exerting a BOD. regulations.govregulations.govwatereducation.org

The degradation of this compound would release acetic acid, which can be metabolized by microorganisms and would be measured in a BOD assay. camlab.co.uk The theoretical oxygen demand (ThOD) for its precursor, sorbic acid, is 1.998 mg O₂/mg, indicating that related C6 unsaturated compounds have a significant oxygen demand. carlroth.com Similarly, the degradation of the acetate component contributes to oxygen depletion. For comparison, potassium acetate, another biodegradable compound, is known to cause a high BOD in runoff, which can deprive aquatic life of necessary oxygen. mntransportationresearch.org

The primary pathway for the environmental degradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction, catalyzed by microbial enzymes such as lipases and esterases, cleaves the molecule into sorbyl alcohol and acetic acid. mdpi.com

Following hydrolysis, these two products undergo separate degradation pathways:

Acetic Acid: Acetate is a common metabolite in microbial metabolic pathways and is readily utilized by a wide range of microorganisms as a source of carbon and energy. researchgate.netmicroc.com

Sorbyl Alcohol: The degradation of sorbyl alcohol is less documented, but information on the microbial metabolism of the closely related sorbic acid provides insight. Lactic acid bacteria can metabolize sorbic acid, in some cases reducing it to sorbyl alcohol. iastate.eduawri.com.au Some microorganisms, including certain yeasts and molds, are capable of using sorbate (B1223678) as a carbon source, indicating established pathways for its breakdown. iastate.edu However, for some microbes, sorbic acid can inhibit enzymes involved in carbohydrate metabolism and the citric acid cycle. iastate.edu

The complete microbial degradation of this compound is expected to ultimately yield carbon dioxide and water under aerobic conditions. regulations.gov

Biochemical Oxygen Demand (BOD) Implications

Environmental Toxicology and Ecological Impact

The ecological impact of this compound is determined by its toxicity to environmental organisms and its persistence.

Specific data on the toxicity of this compound to aquatic and terrestrial organisms is largely unavailable in public literature. regulations.govregulations.govportlandcleanair.org Safety data sheets consistently report "no data available" for ecotoxicity effects. regulations.govportlandcleanair.org

While direct ecotoxicological data is lacking, information on related compounds provides context:

Sorbic Acid: The precursor acid is classified as harmful to aquatic life. carlroth.com

Potassium Acetate: This related compound has been found to be more toxic to some aquatic organisms, like the water flea Ceriodaphnia dubia, than sodium chloride, with the toxicity primarily attributed to the potassium ion. mntransportationresearch.orgbts.gov

Mammalian toxicity data for this compound shows moderate acute toxicity, with an oral LD50 in rats of 4125-4360 mg/kg and a dermal LD50 in rabbits of 2384-2520 ul/kg. regulations.govregulations.govthegoodscentscompany.com It is also classified as a skin and severe eye irritant. regulations.govthegoodscentscompany.com

Table 1: Acute Aquatic Toxicity of Sorbic Acid

EndpointValue (mg/l)SpeciesExposure TimeSource
LC5075Fish96 h carlroth.com
EC5070Aquatic Invertebrates48 h carlroth.com
ErC5041.9Algae72 h carlroth.com

A comparative analysis helps to frame the environmental persistence of this compound.

Table 2: Comparison of Environmental Persistence

CompoundBiodegradabilityPersistence NotesSource
This compoundExpected to be readily biodegradableNot expected to be persistent. Modeled bioconcentration factor (BCF) is low (18), suggesting bioaccumulation is not expected to occur. regulations.govregulations.gov
Potassium AcetateReadily biodegradableCompletely biodegrades within 20 days. Considered to have good environmental performance among de-icers, though degradation can be slow at low temperatures. mntransportationresearch.orgvynova-group.com

Both this compound and potassium acetate are considered non-persistent and readily biodegradable. regulations.govvynova-group.com Their primary environmental concern upon release in large quantities would be the high biochemical oxygen demand from their degradation, which can lead to oxygen depletion in aquatic systems. vynova-group.com

Toxicity to Aquatic and Terrestrial Biota

Biotransformation by Microorganisms

The biotransformation of this compound is a microbially-driven process initiated by enzymatic action. The ester linkage is susceptible to hydrolysis by esterase enzymes secreted by various microorganisms, yielding sorbyl alcohol and acetic acid.

Following this initial step, different microbial groups can metabolize the resulting products. Lactic acid bacteria, for instance, are known to metabolize sorbic acid into sorbyl alcohol, which can then be further transformed into compounds like 2-ethoxyhexa-3,5-diene, a substance known for its distinct "geranium" off-odor in wine. iastate.eduawri.com.au Other microorganisms, including various yeasts and molds, also possess the enzymatic machinery to degrade sorbic acid and its derivatives. iastate.edu

The acetate component is a readily available carbon source for a vast array of bacteria and can be channeled into central metabolic pathways like the citric acid cycle. researchgate.net It is important to note that while many microbes can degrade these compounds, the parent compound's precursor, sorbic acid, is also known for its antimicrobial properties, which inhibit a range of enzymes in yeasts and molds. iastate.edu This dual role highlights the complexity of its interactions within microbial communities.

Conversion to Sorbyl Alcohol by Lactic Acid Bacteria

In environments such as wine, lactic acid bacteria (LAB), which include genera like Oenococcus, Lactobacillus, and Pediococcus, can metabolize sorbic acid, a compound closely related to this compound. awri.com.auawri.com.au Sorbic acid is often added to wine as a preservative to inhibit yeast growth. iastate.edubrewingforward.com However, it has little inhibitory effect on most lactic acid bacteria. brewingforward.com

Certain strains of LAB, particularly Oenococcus oeni, are capable of metabolizing sorbic acid by reducing it to its corresponding alcohol, sorbyl alcohol ((2E,4E)-hexa-2,4-dien-1-ol). awri.com.au This reduction is a key step in the biotransformation pathway. awri.com.auwikipedia.org Sorbyl alcohol is the direct precursor to the compounds responsible for the "geranium taint" off-flavor. awri.com.au While the primary documented pathway involves the reduction of sorbic acid, sorbyl alcohol is the alcohol moiety of this compound.

Formation of Off-Flavor Compounds (e.g., Geranium Taint)

The formation of "geranium taint" is a well-documented example of biotransformation resulting in a significant off-flavor. This process follows the initial creation of sorbyl alcohol. iastate.edu

The key steps in the formation of geranium taint are:

Bacterial Reduction : Lactic acid bacteria metabolize sorbic acid, reducing it to sorbyl alcohol (2,4-hexadien-1-ol). awri.com.auawri.com.au

Chemical Rearrangement : Under the acidic conditions typically found in wine, the newly formed sorbyl alcohol undergoes a chemical rearrangement to form 3,5-hexadien-2-ol. awri.com.au

Reaction with Ethanol (B145695) : This rearranged intermediate then reacts with ethanol, which is abundant in wine, to form the volatile ether 2-ethoxyhexa-3,5-diene . awri.com.auawri.com.au

This final compound, 2-ethoxyhexa-3,5-diene, is the primary molecule responsible for the potent off-flavor described as crushed geranium leaves. iastate.eduwikipedia.org It has an extremely low sensory threshold, reported to be less than 1 nanogram per liter, making even trace amounts detectable and difficult to remove from the affected product. awri.com.au

Biotransformation Pathway of Sorbic Acid to Geranium Taint

Step Reactant(s) Agent / Condition Product(s) Outcome
1 Sorbic Acid Lactic Acid Bacteria (e.g., Oenococcus oeni) Sorbyl Alcohol Reduction
2 Sorbyl Alcohol Acidic Environment (Wine pH) 3,5-Hexadien-2-ol Rearrangement
3 3,5-Hexadien-2-ol, Ethanol Acidic Environment (Wine pH) 2-Ethoxyhexa-3,5-diene Etherification, Geranium Taint Formation

Applications and Future Directions in Sorbyl Acetate Research

Sorbyl Acetate (B1210297) as a Synthetic Intermediate

As a fundamental building block, sorbyl acetate is employed in numerous synthetic reactions, serving as a precursor for products in the pharmaceutical, agrochemical, and fine chemical sectors. chematek.comfishersci.ptthegoodscentscompany.com

The unique structure of this compound allows it to participate in a range of chemical transformations, establishing it as a valuable building block in organic synthesis. chematek.com Its conjugated diene system readily engages in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for forming six-membered rings. Research has shown that its reaction with dienophiles like cyclopentadiene (B3395910) proceeds with high endo-selectivity due to favorable secondary orbital interactions. Furthermore, the compound undergoes allylic substitution reactions with various nucleophiles.

Below is a table detailing the outcomes of Diels-Alder reactions involving this compound as the diene component.

DienophileProduct Ratio (endo:exo)Yield
1-Phenyl-1,3-pentadiene75:2589%
Cyclopentadiene100% endo76%

This interactive table summarizes the stereoselectivity and yield of Diels-Alder reactions with this compound.

This compound serves as a key precursor in the multistep synthesis of intricate organic molecules. Its functional groups can be modified through various reactions, including hydrolysis, oxidation, and reduction, to introduce new functionalities. For instance, hydrolysis of the acetate ester yields sorbyl alcohol, which can be further oxidized to sorbyl aldehyde or sorbic acid. These derivatives open pathways to a broader range of complex structures. Recent studies have also explored its use in (5+2) cycloadditions with oxidopyridinium betaines to construct complex bridged N-heterocycles. rsc.org The compound's ability to act as a starting material for creating stereochemically complex and functionally diverse molecules underscores its importance in advanced organic synthesis. ontosight.ai

A significant application of this compound is as an intermediate in the synthesis of insect pheromones, which are crucial for pest management through mating disruption or trapping. chematek.comchematek.com It is a well-established precursor for producing the sex pheromone of the codling moth, Laspeyresia pomonella, a major pest in apple orchards. google.comgoogle.com A patented synthetic route describes the conversion of sorbic alcohol to this compound, which is then reacted with 6-chlorohexanol trimethylsilyl (B98337) ester to ultimately yield (E,E)-8,10-dodecadiene-1-ol, the active pheromone component. wipo.int It also serves as a precursor in the synthesis of sex pheromones for other insects, such as the oriental fruit moth, Grapholita molesta.

The utility of this compound extends to the agrochemical industry, where it functions as an intermediate in the production of various crop protection agents. chematek.comchematek.comfishersci.pt Its chemical structure is integrated into the synthesis of more complex molecules designed to have specific biological activities relevant to agriculture. thegoodscentscompany.cominforma-japan.com While specific commercial agrochemicals derived from this compound are proprietary, its role as a foundational chemical is noted by multiple chemical manufacturers. chematek.comfishersci.ptinforma-japan.com

In the pharmaceutical sector, this compound is utilized as a synthetic intermediate for the development of active pharmaceutical ingredients (APIs). chematek.comfishersci.ptinforma-japan.com The diene system within this compound is a key structural feature for its use in producing certain non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The compound's reactivity allows for the construction of the core scaffolds of these therapeutic molecules.

Production of Agrochemicals

Emerging Research Applications

Current research is exploring novel applications for this compound and related compounds, particularly in biocatalysis and medicinal chemistry. Emerging studies indicate potential applications in cancer research, with reports of this compound inducing cell death in various cancer cell lines, including those of the breast, lung, and colon. However, the mechanisms behind these effects require further investigation.

Another promising frontier is the use of enzymes for biocatalytic modifications. For example, Lipase (B570770) B from Candida antarctica can catalyze the transesterification of this compound. Furthermore, research into the broader class of "sorbicillinoids," natural products derived biosynthetically from sorbicillin (B1241578), highlights the potential of the sorbyl moiety. rsc.org The enzyme SorbC catalyzes the oxidative dearomatization of sorbicillin to form sorbicillinol, a key intermediate in the biosynthesis of many structurally diverse and biologically active compounds. rsc.orgresearchgate.net One such compound, sorbicillactone A, which exhibits potent anti-leukemic and anti-HIV activities, has been synthesized via a chemoenzymatic approach where the SorbC-catalyzed formation of sorbicillinol is a key step. researchgate.net This research into biocatalysis and complex natural product synthesis points to future directions where derivatives of the sorbyl scaffold could lead to new therapeutic agents. rsc.orgresearchgate.net

Development of Novel Antimicrobial and Antifungal Agents

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness in inhibiting the growth of foodborne bacteria such as Salmonella enterica and Escherichia coli. smolecule.com Its antifungal activity is also noteworthy, with research indicating its ability to inhibit common food spoilage fungi like Aspergillus niger and Penicillium expansum. smolecule.com The proposed mechanism of action involves the disruption of microbial cell membranes and interference with essential enzymatic processes. vulcanchem.com

Derivatives of this compound are also being investigated. For instance, sorbyl chitosan (B1678972), a Schiff base of chitosan, has shown enhanced antimicrobial properties against E. coli, Staphylococcus aureus, and A. niger compared to chitosan alone. researchgate.net The broad-spectrum activity of this compound and its derivatives positions them as potential candidates for natural food preservatives and antimicrobial agents in various applications. smolecule.com

Exploration of Anticancer Therapeutic Potential

Emerging research has highlighted the potential of this compound and its related compounds, the sorbicillinoids, as anticancer agents. smolecule.com Studies have reported that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines, including those of the breast, lung, and colon. smolecule.com

The broader family of sorbicillinoids, which are fungal natural products, exhibit a wide range of bioactivities, including cytotoxic effects against cancer cells. rsc.org For example, certain sorbicillinoid analogues have demonstrated moderate cytotoxic activities against various cancer cell lines. researchgate.netfrontiersin.org While these initial findings are promising, further investigation is necessary to fully understand the underlying mechanisms of action and to determine the therapeutic potential of this compound and its derivatives in cancer treatment. smolecule.comrbmb.net

Integration in Material Science for Bioactive Polymers

The unique chemical structure of this compound makes it a valuable component in the development of bioactive polymers. Its conjugated diene system allows it to participate in polymerization reactions, such as those initiated by AIBN, leading to the formation of cross-linked polymers. These polymers can be designed to have inherent antimicrobial and antifungal properties, making them suitable for applications in food packaging and biomedical devices.

Cellulose (B213188) acetate, a derivative of the widely available biopolymer cellulose, is already used in food packaging for its moisture barrier properties. researchgate.net The incorporation of compounds like this compound or its derivatives into such polymer matrices could create "intelligent active films" with enhanced functionalities. researchgate.net For instance, a film could not only provide a barrier but also actively inhibit microbial growth, thereby extending the shelf life of packaged food. Research in this area is focused on developing sustainable and eco-friendly packaging solutions that reduce reliance on petroleum-derived plastics. researchgate.net

Interdisciplinary Research Opportunities

The multifaceted nature of this compound and its derivatives opens up numerous avenues for interdisciplinary research, combining principles from chemistry, biology, and material science.

Chemo-Enzymatic Synthesis of this compound and Derivatives

The synthesis of this compound and its more complex derivatives, the sorbicillinoids, presents a significant opportunity for chemo-enzymatic approaches. These methods integrate highly selective enzymatic transformations with traditional chemical reactions to achieve efficient and stereocontrolled synthesis. beilstein-journals.org

A key enzyme in the biosynthesis of many sorbicillinoids is the FAD-dependent monooxygenase SorbC. beilstein-journals.org This enzyme catalyzes the oxidative dearomatization of a precursor molecule, sorbicillin, to form the highly reactive intermediate, sorbicillinol. researchgate.netresearchgate.net This enzymatic step is crucial as it creates a chiral center with high enantioselectivity. beilstein-journals.org Following the enzymatic reaction, the reactive intermediate can undergo various chemical transformations, such as Diels-Alder reactions or Michael additions, to produce a diverse array of complex sorbicillinoid structures. rsc.orgbeilstein-journals.orgnih.gov This chemo-enzymatic strategy has been successfully employed in the total synthesis of several sorbicillinoids, including sorbicillactone A. researchgate.net This approach not only provides access to these complex natural products for further study but also allows for the creation of novel analogues with potentially enhanced biological activities. researchgate.net

Structure-Activity Relationship Studies for Enhanced Bioactivity

Understanding the relationship between the chemical structure of this compound and its derivatives and their biological activity is crucial for designing more potent and selective compounds. Structure-activity relationship (SAR) studies are essential in this endeavor. sci-hub.se

The biological activity of sorbicillinoids is known to be influenced by their stereochemistry and the nature of their functional groups. sci-hub.seresearchgate.net For instance, modifications to the sorbyl side chain, such as hydroxylation or reduction, can impact the bioactivity of the molecule. rsc.org By systematically synthesizing and testing a library of this compound analogues with variations in their structure, researchers can identify the key structural features responsible for their antimicrobial, antifungal, and anticancer effects. researchgate.netmdpi.com This knowledge can then be used to guide the design of new derivatives with improved therapeutic properties. The development of stereodivergent synthesis methods, which allow for the selective formation of different stereoisomers, is particularly valuable for these SAR studies. escholarship.org

Challenges and Future Perspectives in this compound Research

While the research into this compound and its derivatives is promising, several challenges remain. One of the primary hurdles is the efficient and scalable synthesis of these compounds, particularly the more complex sorbicillinoids. Chemo-enzymatic methods offer a powerful solution, but further optimization of enzyme activity and reaction conditions is needed.

Future research will likely focus on several key areas:

Elucidating Mechanisms of Action: A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is needed. This includes identifying their specific cellular targets and signaling pathways.

In Vivo Studies: Much of the current research has been conducted in vitro. Future studies will need to evaluate the efficacy and safety of these compounds in animal models to assess their true therapeutic potential.

Broadening the Scope of Applications: The potential applications of this compound extend beyond those currently being explored. For example, its use in agriculture as a natural pesticide or in veterinary medicine could be investigated.

Development of Drug Delivery Systems: For therapeutic applications, formulating this compound and its derivatives into effective drug delivery systems will be crucial to ensure they reach their target tissues in sufficient concentrations.

Elucidation of Complex Mechanisms of Action

A significant area of future research will be the detailed elucidation of this compound's mechanisms of action across various biological systems. While it is known to function as an insect pheromone, the precise interactions with receptor proteins and the subsequent signaling cascades that trigger behavioral responses are not fully understood. Further investigation into these neural pathways could offer more sophisticated and targeted approaches for insect communication and behavior modification.

Emerging studies have also highlighted the antimicrobial and antifungal properties of this compound. It has demonstrated effectiveness against foodborne pathogens such as Salmonella enterica and Escherichia coli, as well as spoilage fungi like Aspergillus niger and Penicillium expansum. smolecule.com The proposed mechanisms include disruption of microbial cell membranes and interference with key metabolic pathways. Future research should aim to pinpoint the specific molecular targets and biochemical pathways affected by this compound in these microorganisms. This knowledge could pave the way for its application as a natural food preservative. smolecule.com

Furthermore, preliminary research suggests potential applications for this compound in cancer research, with studies indicating it can induce cell death in various cancer cell lines. smolecule.com The underlying mechanisms, such as the potential induction of apoptosis, require thorough investigation to determine any therapeutic potential.

Development of Sustainable Synthesis Methods

The development of greener and more efficient methods for synthesizing this compound is a key area for future research. Traditional synthesis routes, such as the aldol (B89426) condensation of acetaldehyde (B116499) and crotonaldehyde (B89634) followed by reduction and acetylation, can suffer from low yields. smolecule.com Alternative methods, like the direct acetylation of 1,4-hexadien-3-ol (B1175433), offer higher conversion rates but may rely on less economically viable starting materials. google.com

Future research will likely focus on several green chemistry approaches:

Biocatalysis: Utilizing enzymes, such as lipases, for the transesterification of sorbyl alcohol or related precursors could offer a more environmentally friendly and selective synthesis route. unive.it

Novel Catalytic Systems: The exploration of new, non-toxic, and reusable catalysts for the acetylation and isomerization steps could significantly improve the sustainability of the process.

Renewable Feedstocks: Investigating pathways to produce this compound precursors from renewable biomass sources is a critical long-term goal for sustainable chemical production. unive.it A 2024 study successfully addressed discrepancies in reaction yields by identifying and controlling trace moisture in acetic anhydride (B1165640), highlighting the importance of process optimization.

Table of Synthesis Methods and Research Directions
Synthesis ApproachDescriptionFuture Research Focus
Aldol Condensation RouteSynthesis via sorbyl aldehyde from acetaldehyde and crotonaldehyde, followed by reduction and acetylation. Often results in lower yields. smolecule.comOptimizing reaction conditions and exploring alternative catalysts to improve yield and selectivity.
Acetylation of 1,4-hexadien-3-olDirect acetylation using glacial acetic acid and an alkali acetate, which can also induce isomerization to the desired product. google.comDeveloping more cost-effective methods for producing the 1,4-hexadien-3-ol precursor.
BiocatalysisEnzyme-mediated synthesis, for example, using lipase for transesterification. unive.itScreening for more efficient and stable enzymes, and optimizing reaction media and conditions for industrial scale-up.
Green CatalysisEmploying environmentally benign catalysts to replace traditional acid or base catalysts.Designing and synthesizing novel solid acid or reusable catalysts that are highly active and selective.

Addressing Environmental Impact of this compound and its Metabolites

A comprehensive understanding of the environmental fate and impact of this compound and its degradation products is crucial for its responsible and widespread use. Based on environmental modeling, this compound is expected to be readily biodegradable and is not expected to bioaccumulate. regulations.govregulations.gov However, experimental data on its toxicity and persistence in various environmental compartments are limited. regulations.govregulations.gov

Future research should address the following:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways involved in the degradation of this compound in soil and aquatic environments. Studies on the related compound, sorbic acid, have shown that microbes can reduce it to sorbaldehyde and then to sorbyl alcohol. msu.edu

Metabolite Identification and Toxicity: Characterizing the metabolites formed during biodegradation and assessing their potential toxicity to non-target organisms. frontiersin.orgpeerj.com The toxicity of metabolites can sometimes differ from the parent compound. frontiersin.org

Ecotoxicological Studies: Conducting standardized ecotoxicological tests on a range of aquatic and terrestrial organisms to establish safe environmental concentrations. While some data on related compounds like sodium acetate suggest low toxicity, specific data for this compound is needed. santos.com

Mobility in Soil: Although expected to have moderate migration to groundwater, further studies are needed to quantify its mobility in different soil types to predict potential contamination of water resources. regulations.govregulations.gov

Table of Environmental Considerations
Environmental AspectCurrent UnderstandingFuture Research Needs
BiodegradabilityExpected to be readily biodegradable based on modeling. regulations.govregulations.govExperimental verification of degradation rates and pathways in different environmental matrices.
BioaccumulationNot expected to occur (Modeled BCF = 18). regulations.govregulations.govEmpirical studies to confirm low bioaccumulation potential in relevant organisms.
Mobility in SoilExpected to have moderate migration to groundwater. regulations.govregulations.govQuantitative assessment of leaching potential in various soil types.
EcotoxicityLimited data available for this compound itself. regulations.govregulations.govComprehensive toxicity testing on representative aquatic and terrestrial species.
Metabolite ImpactMetabolites are formed during degradation, but their identity and effects are not fully known.Identification of major metabolites and evaluation of their environmental toxicity.

Q & A

Q. What are the primary synthetic routes for sorbyl acetate in laboratory settings?

this compound can be synthesized via two main methods:

  • Acylation of 2,4-hexadienol : Reacting 2,4-hexadienol with acetic anhydride under controlled conditions (e.g., 60–80°C, inert atmosphere) yields this compound with high purity (>90%) .
  • Reductive acylation : Starting from sorbyl aldehyde, sodium borohydride reduction followed by acetylation with acetic anhydride produces this compound. This method minimizes side reactions, such as isomerization of the conjugated diene system .

Key considerations : Optimize reaction time and temperature to avoid polymerization of the diene system. Monitor purity via GC-MS or NMR to confirm structural integrity.

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The compound elutes at a retention time (RT) of 10.11 min with a Kovats Index (KI) of 1068, confirmed by comparison with reference spectra .
  • Nuclear Magnetic Resonance (NMR) : Key signals include:
    • ¹H NMR : δ 5.6–6.2 ppm (doublets for conjugated diene protons), δ 4.1 ppm (triplet for -CH₂-OAc), δ 2.1 ppm (singlet for acetate methyl group) .
    • ¹³C NMR : δ 170.5 ppm (carbonyl carbon), δ 120–130 ppm (diene carbons) .
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .

Validation : Cross-reference spectral data with authoritative databases (e.g., PubChem, DSSTox) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for this compound synthesis, and how can they be mitigated?

  • Isomerization : The conjugated diene system (2E,4E) is prone to thermal or acidic isomerization. Mitigate by using mild conditions (e.g., room temperature for acylation) and avoiding strong acids .
  • Byproduct formation : Trace amounts of sorbyl alcohol or sorbyl aldehyde may form due to incomplete acylation or oxidation. Purify via fractional distillation or column chromatography .
  • Yield variability : Ensure stoichiometric excess of acetic anhydride (1.2–1.5 equivalents) and monitor reaction progress via TLC .

Methodological tip : Use kinetic studies to identify rate-limiting steps and adjust catalyst loading (e.g., pyridine as a catalyst for acylation) .

Q. How does the conjugated diene system in this compound influence its reactivity in Diels-Alder reactions?

The (2E,4E)-diene configuration enables this compound to act as a diene in [4+2] cycloadditions. Key applications include:

  • Synthesis of cyclic adducts : React with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C to form six-membered rings.
  • Steric effects : The acetate group at C1 slightly hinders regioselectivity, favoring endo transition states. Computational modeling (DFT) can predict regiochemical outcomes .

Experimental design : Use differential scanning calorimetry (DSC) to monitor exothermicity during cycloaddition and optimize solvent polarity (e.g., toluene vs. DMF) .

Q. What strategies resolve contradictory data in this compound reaction yields across studies?

  • Reproducibility checks : Standardize starting material purity (e.g., ≥98% 2,4-hexadienol) and solvent drying methods (e.g., molecular sieves for acetic anhydride) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst) and quantify their impact on yield .
  • Cross-lab validation : Collaborate with independent labs to verify synthetic protocols and analytical methods, ensuring alignment with IUPAC guidelines .

Case study : A 2024 study resolved yield discrepancies (45–75%) by identifying trace moisture in acetic anhydride as a critical variable, reducing yield variability to ±5% after rigorous solvent drying .

Q. How do structural analogs of this compound (e.g., sorbyl alcohol, sorbic acid) differ in reactivity and applications?

Compound Key Functional Group Reactivity Research Applications
This compoundAcetate esterAcylation, Diels-AlderPolymer precursors, pheromone synthesis
Sorbyl alcoholHydroxyl groupOxidation to sorbyl aldehydeBiocatalysis studies, chiral resolution
Sorbic acidCarboxylic acidSalt formation, conjugation reactionsAntimicrobial agents, food science

Mechanistic insight : The acetate group in this compound enhances electrophilicity in substitution reactions compared to sorbyl alcohol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.